molecular formula C13H16BNO5 B1371569 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid CAS No. 850593-02-1

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1371569
CAS No.: 850593-02-1
M. Wt: 277.08 g/mol
InChI Key: URCVWENBDSHRDE-UHFFFAOYSA-N
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Description

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid (CAS: 850593-02-1) is a piperidine derivative featuring a boronic acid-functionalized benzoyl group. Its molecular formula is C₁₃H₁₆BNO₅, with a molecular weight of 277.08 g/mol . The compound is stored under inert conditions to preserve its boronic acid moiety, which is sensitive to hydrolysis. It serves as a pharmaceutical intermediate and organic building block, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(4-boronobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO5/c16-12(9-1-3-11(4-2-9)14(19)20)15-7-5-10(6-8-15)13(17)18/h1-4,10,19-20H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVWENBDSHRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657346
Record name 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850593-02-1
Record name 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound 850593-02-1 C₁₃H₁₆BNO₅ 277.08 Boronic acid, carboxylic acid Pharmaceutical intermediate, boron-mediated interactions
1-(4-Bromobenzoyl)piperidine-4-carboxylic acid - C₁₃H₁₄BrNO₃ 312.16 Bromobenzoyl, carboxylic acid logP: 1.43; potential halogen bonding
1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid 303994-58-3 C₁₃H₁₄N₂O₅ 278.27 Nitrobenzoyl, carboxylic acid Electron-withdrawing nitro group; medicinal chemistry precursor
1-(4-Bromobenzyl)piperidine-4-carboxylic acid HCl 733797-83-6 C₁₃H₁₇BrClNO₂ 354.64 Bromobenzyl, HCl salt Enhanced stability due to salt formation
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid - C₉H₁₅NO₄ 201.22 Ethoxycarbonyl, carboxylic acid LogS: -1.71; used in prodrug synthesis
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid 406476-31-1 C₁₂H₁₃F₃N₂O₂ 274.23 Trifluoromethylpyridyl High lipophilicity (CF₃ group); agrochemical applications

Key Comparative Analysis

Electronic Effects and Reactivity
  • Boronic Acid (Target Compound) : The boronic acid group (-B(OH)₂) enables unique reactivity, such as forming reversible covalent bonds with diols (e.g., sugars), making it valuable in sensor development or targeted drug delivery .
  • Nitrobenzoyl (CAS 303994-58-3): The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution reactions and influencing pharmacokinetic properties .
Physicochemical Properties
  • Solubility : The boronic acid group in the target compound may reduce solubility in aqueous media compared to the ethoxycarbonyl derivative (logS = -1.71 for the latter) .
  • Lipophilicity : The trifluoromethylpyridyl analog (CAS 406476-31-1) exhibits higher lipophilicity due to the CF₃ group, favoring blood-brain barrier penetration .

Biological Activity

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid (CAS No. 850593-02-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and as an antiviral agent. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆BNO₅
  • Molecular Weight : 277.08 g/mol
  • Storage Conditions : Inert atmosphere, room temperature

The boron-containing moiety in this compound is believed to play a crucial role in its biological activity. Boron compounds have been shown to interact with biomolecules, potentially influencing various biochemical pathways. The specific mechanisms by which this compound exerts its effects are still under investigation, but it is hypothesized to involve modulation of enzyme activity and interference with cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)5.2
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)4.5

Antiviral Activity

In addition to its anticancer properties, the compound has shown promise as an antiviral agent. Preliminary data indicate that it may inhibit viral replication in cell cultures infected with coronaviruses.

Table 2: Antiviral Activity Data

VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity IndexReference
SARS-CoV-27.4445.9
HCoV-229E10.0505.0

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. SAR studies suggest that variations in the piperidine ring and the boron substituent can significantly impact potency and selectivity against different targets.

Case Studies

  • Study on Anticancer Effects : A study conducted on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
  • Antiviral Mechanisms : Research focusing on SARS-CoV-2 indicated that the compound inhibits viral replication post-entry, affecting the processing of viral polyproteins, which is critical for viral life cycle progression.

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